molecular formula C23H19N3O2 B599491 methyl 1-trityl-1H-1,2,4-triazole-3-carboxylate CAS No. 151607-70-4

methyl 1-trityl-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B599491
CAS No.: 151607-70-4
M. Wt: 369.424
InChI Key: YQUUIBWHCXBFDE-UHFFFAOYSA-N
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Description

Methyl 1-trityl-1H-1,2,4-triazole-3-carboxylate is a chemical compound with the molecular formula C23H19N3O2 It is a derivative of 1,2,4-triazole, a five-membered ring containing three nitrogen atoms

Preparation Methods

Methyl 1-trityl-1H-1,2,4-triazole-3-carboxylate can be synthesized through several methods. One common synthetic route involves the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol . Another method includes hydroxymethylation of 1H-1,2,4-triazole with formaldehyde in the presence of barium hydroxide, followed by oxidation and esterification . Industrial production methods typically involve large-scale esterification processes under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 1-trityl-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the trityl group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 1-trityl-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-trityl-1H-1,2,4-triazole-3-carboxylate involves its interaction with molecular targets and pathways. In biological systems, it can act as a precursor to nucleoside analogues, which interfere with viral replication by incorporating into viral RNA or DNA, leading to chain termination . The triazole ring structure is crucial for its activity, as it can form hydrogen bonds and interact with enzymes involved in nucleic acid synthesis.

Comparison with Similar Compounds

Methyl 1-trityl-1H-1,2,4-triazole-3-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

methyl 1-trityl-1,2,4-triazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c1-28-22(27)21-24-17-26(25-21)23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUUIBWHCXBFDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80729828
Record name Methyl 1-(triphenylmethyl)-1H-1,2,4-triazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80729828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151607-70-4
Record name Methyl 1-(triphenylmethyl)-1H-1,2,4-triazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80729828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1H-[1,2,4]triazole-3-carboxylic acid methyl ester (3.0 g, 0.23 mol) in N,N-dimethylformamide (76 mL) at 25° C. was treated with triphenylmethylchloride (7.2 g, 0.23 mol) and triethylamine (6.41 mL, 0.23 mol). The reaction mixture was stirred at 25° C. for 4 days and then diluted with ethyl acetate. The mixture was then washed with a dilute aqueous hydrochloric acid solution. At this time, methanol was added to the organic layer. A precipitate formed and was removed by filtration. The organics were further washed with a saturated aqueous sodium chloride solution, dried over magnesium sulfate, filtered, and concentrated in vacuo. The resulting solid was triturated with diethyl ether. The solid was collected by filtration and washed again with diethyl ether to afford 1-trityl-1H-[1,2,4]triazole-3-carboxylic acid methyl ester as a white solid (2.45 g, 84%) which was used without further purification: LR-FAB for C23H19N3O2 (M+) at m/z=369.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
6.41 mL
Type
reactant
Reaction Step One
Quantity
76 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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